![molecular formula C8HF17 B1498179 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane CAS No. 801287-27-4](/img/structure/B1498179.png)
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane
Overview
Description
Fluorine-containing compounds, including those with trifluoromethyl groups, have widespread applications in the fields of pharmaceuticals, pesticides, and materials due to the unique properties of fluorine . The trifluoromethoxy group, in particular, has become a significant research hotspot due to its electron-withdrawing effects and high lipophilicity .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by both indirect and direct strategies . Indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . Direct strategies involve the introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .
Chemical Reactions Analysis
Nucleophilic trifluoromethoxylation of alkyl halides is one of the chemical reactions involving trifluoromethyl groups . This reaction can be performed with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions .
Physical And Chemical Properties Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups . Although difluoromethyl is considered a lipophilicity enhancing group, the range of the experimental Δlog P (water–octanol) values (log P (XCF 2 H) – log P (XCH 3)) spanned from −0.1 to +0.4 .
Scientific Research Applications
Estrogen Receptor Imaging
One of the key applications of fluorinated compounds is in the development of estrogen receptor imaging agents for diagnosing and studying breast tumors. A study by Landvatter et al. (1983) detailed the synthesis and application of a positron-emitting, non-steroidal estrogen, which showed highly selective, receptor-mediated uptake by target tissues in vivo, including the uterus in immature female rats. This compound was developed through a series of chemical reactions involving fluoride ion displacement and was retained for prolonged periods due to its binding to the estrogen receptor, demonstrating its potential for imaging estrogen receptor-positive breast tumors in humans (Landvatter et al., 1983).
Biocompatible Polymer Synthesis
Another significant application involves the synthesis of biocompatible polymers. Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) as an initiator for the polymerization of 2-oxazolines, leading to the successful synthesis of electrophoretic poly(2-oxazoline)s containing pendent sulfone. These polymers, hybridized with bioactive glass, were investigated for their electrophoretic deposition and biocompatibility, highlighting the role of fluorinated compounds in developing advanced materials for medical applications (Hayashi & Takasu, 2015).
Ionic Liquid Research
Gouveia et al. (2017) investigated ionic liquids with anions based on fluorosulfonyl derivatives, comparing several anions, including bis[(trifluoromethyl)sulfonyl]imide (TFSI), for their physical properties like volumetric mass density and dynamic viscosity. This research contributes to the understanding of ionic liquids' properties and their potential applications in various industrial processes, showcasing the versatility of fluorinated compounds in facilitating novel solutions (Gouveia et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Many fluorinated compounds are known to interact with various enzymes in the body. For instance, compounds containing a trifluoromethyl group have been found to inhibit histone deacetylase enzymes .
Mode of Action
The trifluoromethyl group in these compounds can exhibit different mechanisms depending on the enzyme isoform. For example, it can display a fast-on–fast-off mechanism against certain enzymes, but slow-binding mechanisms against others .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets histone deacetylase enzymes, it could affect gene expression by altering chromatin structure .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For instance, inhibition of histone deacetylase enzymes could lead to changes in gene expression, potentially affecting cell growth and differentiation .
properties
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF17/c9-1(10)2(11,5(14,15)16)4(12,13)3(6(17,18)19,7(20,21)22)8(23,24)25/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPPOETXRULRPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660316 | |
Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
CAS RN |
801287-27-4 | |
Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,5,5,5-nonafluoro-4,4-bis(trifluoromethyl)pentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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